![molecular formula C16H13Cl2N3O3S B2699954 N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide CAS No. 2034410-36-9](/img/structure/B2699954.png)
N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the reduction of 2-chloro-5-nitrophenol to yield 2-amino-5-chlorophenol . Additionally, bacterial strains can convert 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
- A novel synthetic approach for oxalamides, closely related to the compound , utilizes acid-catalyzed rearrangement of oxiranes, offering a high-yielding pathway to various oxalamide derivatives. This method could be applicable for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide by adjusting the starting materials or conditions (Mamedov et al., 2016).
Molecular Structure and Properties
- The structural analysis of N,N'-bis(substituted)oxamide compounds, similar to the target molecule, demonstrates the importance of molecular geometry on the formation of supramolecular structures via hydrogen bonding. Such insights are crucial for understanding the solid-state properties and potential material applications of oxalamides (Chang Wang et al., 2016).
Potential Anticancer Activity
- The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers in cancer cell lines, with specific structural features for activity, underscores the potential of similarly structured compounds like N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide in anticancer research (Zhang et al., 2005).
Catalysis and Chemical Transformations
- Copper-catalyzed coupling reactions employing (hetero)aryl chlorides and amides, with systems potentially including oxalamide derivatives, highlight the role of these compounds in facilitating complex organic transformations. This suggests the compound could be explored for its catalytic properties or as a ligand in metal-catalyzed reactions (De et al., 2017).
Photophysical and Optoelectronic Properties
- Research into compounds with similar structural motifs has revealed their potential in optoelectronics and photophysics. For example, compounds exhibiting high thermal stability and intramolecular charge transfer, important for optoelectronic applications, may suggest similar research avenues for the target oxalamide (Slodek et al., 2021).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S/c1-24-12(13-4-5-14(18)25-13)8-20-15(22)16(23)21-11-6-10(17)3-2-9(11)7-19/h2-6,12H,8H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBJESLIKDNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)oxalamide |
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